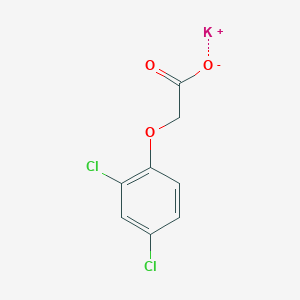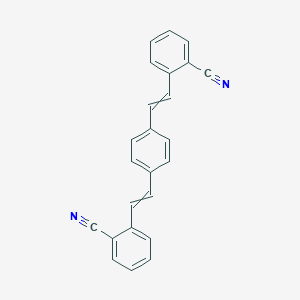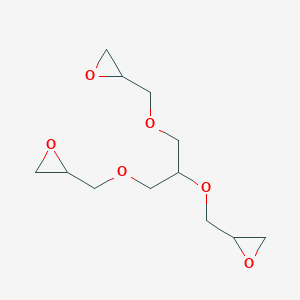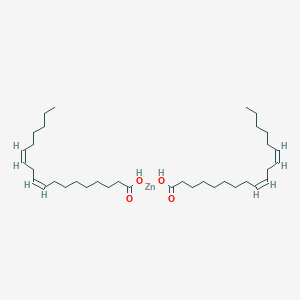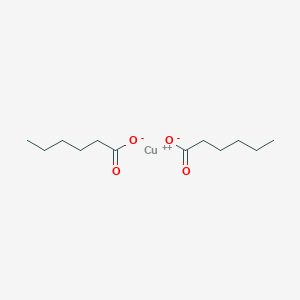
Copper dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper dihexanoate is a type of copper salt that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of copper dihexanoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property makes copper dihexanoate an effective catalyst in various reactions.
Effets Biochimiques Et Physiologiques
Copper dihexanoate has been shown to have various biochemical and physiological effects. This compound has been shown to have antimicrobial properties, which means that it can inhibit the growth of microorganisms. Copper dihexanoate has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using copper dihexanoate in lab experiments is its effectiveness as a catalyst. This compound has been shown to be an effective catalyst in various reactions, which makes it a valuable tool in scientific research. However, one of the limitations of using copper dihexanoate is its toxicity. This compound can be toxic if ingested or inhaled, which means that it needs to be handled with care.
Orientations Futures
There are many future directions for the use of copper dihexanoate in scientific research. One of the most significant areas of research is in the field of catalysis. Copper dihexanoate has shown promising results as a catalyst in various reactions, and further research in this area could lead to the development of new and more efficient catalysts. Another area of research is in the field of antimicrobial agents. Copper dihexanoate has been shown to have antimicrobial properties, and further research in this area could lead to the development of new and more effective antimicrobial agents.
Conclusion:
Copper dihexanoate is a valuable compound that has many potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various fields. Further research in this area could lead to the development of new and more efficient catalysts, antimicrobial agents, and other valuable tools for scientific research.
Méthodes De Synthèse
Copper dihexanoate can be synthesized using different methods, including the reaction between copper acetate and hexanoic acid or the reaction between copper oxide and hexanoic acid. The reaction between copper acetate and hexanoic acid is the most common method used to synthesize copper dihexanoate. This reaction involves the addition of hexanoic acid to copper acetate in the presence of a solvent. The resulting product is a blue-green crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Copper dihexanoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of copper dihexanoate is in the field of catalysis. This compound has been shown to be an effective catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.
Propriétés
Numéro CAS |
13476-79-4 |
|---|---|
Nom du produit |
Copper dihexanoate |
Formule moléculaire |
C12H22CuO4 |
Poids moléculaire |
293.85 g/mol |
Nom IUPAC |
copper;hexanoate |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
SMNMOEIFYRALNM-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
SMILES canonique |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
Autres numéros CAS |
13476-79-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
142-62-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
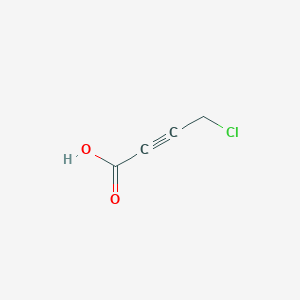
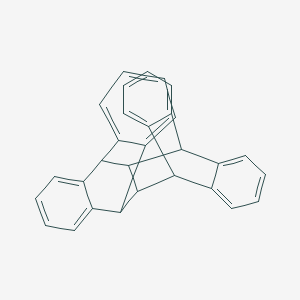
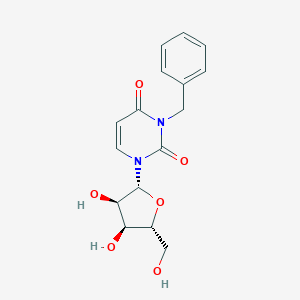
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
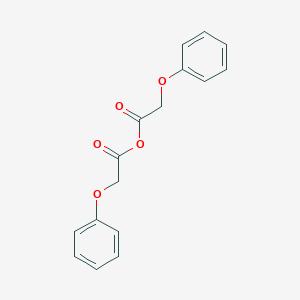
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
